Cas no 104004-92-4 (Didemethyl Mifepristone)

Didemethyl Mifepristone 化学的及び物理的性質

名前と識別子

-

- DIDESMETHYL MIFEPRISTONE

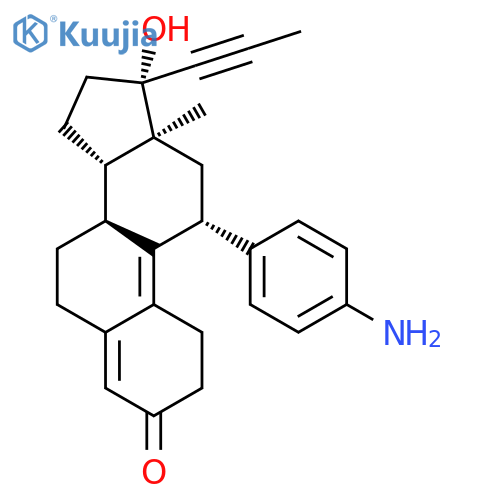

- (8S,11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

- Didemethyl Mifepristone

- Estra-4,9-dien-3-one,11-(4-aminophenyl)-17-hydroxy-17-(1-propyn-1-yl)-, (11b,17b)-

- A)-11-(4-Aminophenyl)-17-hydroxy-17-(1-propyn-1-yl)-estra-4,9-dien-3-one

- A,17

- Estra-4,9-dien-3-one,11-(4-aminophenyl)-17-hydroxy-17-(1-propynyl)-,(11beta,17beta)

- RU 42848

- Mifepristone Impurity 2

- N-Didesmethyl Mifepristone

- N,N-Didesmethylmifepristone

- 11β-(4-Aminophenyl)-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one

- 11β-(p-Aminophenyl)-17β-hydroxy-17α-(1-propynyl)estra-4,9-diene-3-one

- (11,17)-11-(4-Aminophenyl)-17-hydroxy-17-(1-propyn-1-yl)-estra-4,9-dien-3-one

- Estra-4,9-dien-3-one, 11-(4-aminophenyl)-17-hydroxy-17-(1-propynyl)-, (11beta,17beta)-

- ESTRA-4,9-DIEN-3-ONE, 11-(4-AMINOPHENYL)-17-HYDROXY-17-(1-PROPYN-1-YL)-, (11.BETA.,17.BETA.)-

- UNII-CN65R36QDD

- AMINOPRISTONE

- RU-42848

- 104004-92-4

- NS00116693

- SCHEMBL19055654

- Q27275544

- CN65R36QDD

- J-001089

- (11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-(prop-1-ynyl)-6,7,8,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

- DTXSID00146215

-

- インチ: InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1

- InChIKey: MIPBCIAEOBOEKD-YEEPMTPTSA-N

- ほほえんだ: NC1C=CC([C@H]2C[C@@]3([C@](CC[C@H]3[C@@H]3CCC4=CC(=O)CCC4=C23)(O)C#CC)C)=CC=1

計算された属性

- せいみつぶんしりょう: 401.23500

- どういたいしつりょう: 401.235479232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 30

- 回転可能化学結合数: 2

- 複雑さ: 877

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- ゆうかいてん: 268-270°C

- PSA: 63.32000

- LogP: 5.50390

Didemethyl Mifepristone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AE14653-5mg |

DIDESMETHYL MIFEPRISTONE |

104004-92-4 | 5mg |

$1031.00 | 2024-04-20 | ||

| TRC | D439550-2mg |

Didemethyl Mifepristone |

104004-92-4 | 2mg |

$ 413.00 | 2023-04-17 | ||

| TRC | D439550-10mg |

Didemethyl Mifepristone |

104004-92-4 | 10mg |

$ 1654.00 | 2023-09-07 | ||

| TRC | D439550-1mg |

Didemethyl Mifepristone |

104004-92-4 | 1mg |

$ 219.00 | 2023-09-07 | ||

| A2B Chem LLC | AE14653-1mg |

DIDESMETHYL MIFEPRISTONE |

104004-92-4 | 1mg |

$331.00 | 2024-04-20 | ||

| TRC | D439550-5mg |

Didemethyl Mifepristone |

104004-92-4 | 5mg |

$ 951.00 | 2023-09-07 | ||

| A2B Chem LLC | AE14653-10mg |

DIDESMETHYL MIFEPRISTONE |

104004-92-4 | 10mg |

$1704.00 | 2024-04-20 |

Didemethyl Mifepristone 関連文献

-

1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

Didemethyl Mifepristoneに関する追加情報

Introduction to Didemethyl Mifepristone (CAS No. 104004-92-4)

Didemethyl Mifepristone, chemically designated as 17β-hydroxy-11β-(4-nitrophenyl)-17-(1-propenyl)-estra-4,9-dien-3-one, is a significant compound in the field of pharmaceutical chemistry and biochemistry. With the CAS number 104004-92-4, this molecule has garnered attention for its unique structural properties and potential therapeutic applications. The compound belongs to the steroid family, specifically characterized by its modified estrane core, which contributes to its distinct biological activity.

The synthesis and characterization of Didemethyl Mifepristone have been subjects of extensive research due to its structural similarity to mifepristone, a well-known medication used in obstetrics and gynecology. While mifepristone is primarily recognized for its antiprogestin properties, Didemethyl Mifepristone presents an intriguing modification that may alter its pharmacological profile. This alteration involves the demethylation of certain methylene groups, which can significantly impact the compound's interactions with biological targets.

Recent studies have focused on understanding the molecular mechanisms by which Didemethyl Mifepristone exerts its effects. One of the key areas of interest is its interaction with the progesterone receptor (PR), a nuclear receptor that plays a crucial role in reproductive biology and hormone-dependent diseases. The demethylation at specific positions in the molecule may lead to changes in binding affinity and specificity, potentially making Didemethyl Mifepristone a more selective modulator of PR signaling.

In vitro studies have demonstrated that Didemethyl Mifepristone exhibits both agonistic and antagonistic activities towards the PR, depending on the cellular context and concentration. This dual functionality suggests that it may have applications beyond traditional antiprogestin therapies. For instance, it could be explored as a potential treatment for endometriosis, uterine fibroids, and other conditions where PR modulation is beneficial.

The structural modifications in Didemethyl Mifepristone also open up possibilities for drug design and development. By understanding how these modifications influence biological activity, researchers can gain insights into creating novel derivatives with enhanced therapeutic efficacy and reduced side effects. This approach aligns with the broader goal of developing precision medicine strategies tailored to individual patient needs.

Another area of exploration is the potential use of Didemethyl Mifepristone in combination therapies. Its ability to interact with PR in multiple ways may allow it to synergize with other drugs targeting different pathways. Such combinations could be particularly effective in treating complex diseases where multiple mechanisms are involved. Preliminary data suggest that combining Didemethyl Mifepristone with kinase inhibitors or other small molecules could lead to synergistic effects that improve treatment outcomes.

The pharmacokinetic properties of Didemethyl Mifepristone are also under investigation. Understanding how the compound is metabolized and eliminated from the body is crucial for optimizing dosing regimens and minimizing potential toxicity. Advanced analytical techniques, such as mass spectrometry and high-performance liquid chromatography (HPLC), have been employed to study these processes in detail. These studies provide valuable information for formulating effective drug delivery systems and improving patient compliance.

Future research directions include exploring the role of Didemethyl Mifepristone in preclinical models of human disease. Animal studies can provide critical insights into its safety profile and therapeutic potential before human trials are initiated. Additionally, computational modeling techniques are being used to predict how different modifications might affect the compound's behavior, further accelerating the drug discovery process.

The regulatory landscape for novel compounds like Didemethyl Mifepristone is also evolving. Regulatory agencies are increasingly recognizing the importance of innovative approaches to drug development and are implementing flexible frameworks to support such efforts. This includes expedited review processes for compounds with clear therapeutic advantages over existing treatments.

In conclusion, Didemethyl Mifepristone (CAS No. 104004-92-4) represents a promising area of research with significant implications for pharmaceutical development. Its unique structural features and dual functionality make it a versatile tool for investigating PR signaling pathways and developing new treatments for various diseases. As research continues to uncover more about its properties and potential applications, it is likely that this compound will play an increasingly important role in modern medicine.

104004-92-4 (Didemethyl Mifepristone) 関連製品

- 84371-65-3(Mifepristone)

- 105012-15-5(22-Hydroxy Mifepristone)

- 104004-96-8(N-Demethyl Mifepristone)

- 186368-51-4(Micropeptin 478B)

- 1261499-50-6(3-(Difluoromethoxy)-2-fluorobenzonitrile)

- 2137684-60-5(2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid)

- 1351661-95-4(4-fluoro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide)

- 1804451-80-6(Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)

- 2680802-22-4(9-(2,2,2-trifluoroacetyl)-1-oxa-9-azaspiro5.5undecane-2-carboxylic acid)

- 1259040-15-7(tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate)